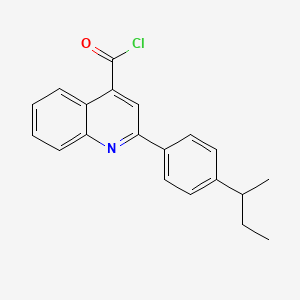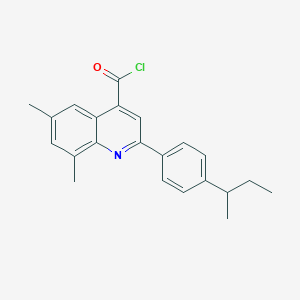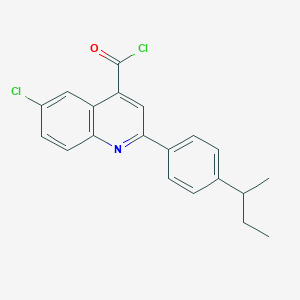
2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride
Descripción general
Descripción
2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride (2-4-SBPCQC) is an organic compound used in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. It is a derivative of quinoline, a heterocyclic aromatic compound with a six-membered ring containing two nitrogen atoms. 2-4-SBPCQC has a wide range of uses in laboratory experiments, including as a reagent in organic syntheses, as a catalyst in chemical reactions, and as a catalyst in the production of polymers.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
- Palladium charcoal-catalyzed Suzuki-Miyaura coupling processes can utilize haloquinolines, including derivatives like 6-chloroquinoline, to produce coupling products in good yields, indicating potential use in organic synthesis (Tagata & Nishida, 2003).
Cyclization Reactions
- 6-chloroquinoline derivatives have been involved in cyclization reactions to form various heterocyclic compounds. These reactions, using 2-chloroquinoline-3-carbaldehydes, lead to products like 2-chloroquinoline-3-carbonyl chlorides (Cziáky, 1991).
Luminescent Properties and Applications
- Cyclopalladated and cyclometalated complexes involving halophenylpyridine and halophenylquinoline derivatives exhibit luminescence, which could be useful in various applications, including as catalysts in coupling reactions (Xu et al., 2014).
Derivatization in Chromatography
- Derivatives like 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride can be used as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography, highlighting their utility in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).
Dye Synthesis
- Certain quinoline derivatives have been used as coupling components for synthesizing azo disperse dyes, indicating their relevance in dye and pigment industry (Rufchahi & Mohammadinia, 2014).
Propiedades
IUPAC Name |
2-(4-butan-2-ylphenyl)-6-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO/c1-3-12(2)13-4-6-14(7-5-13)19-11-17(20(22)24)16-10-15(21)8-9-18(16)23-19/h4-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVZGCRSHMOLQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B1393824.png)

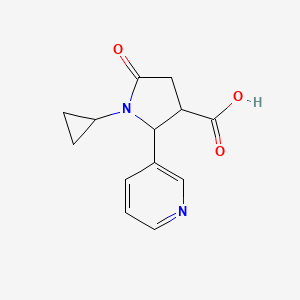
![6-[4-Hydroxydihydro-2(3H)-isoxazolyl]-nicotinonitrile](/img/structure/B1393830.png)
![12',14'-Dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaene hydrochloride](/img/structure/B1393831.png)
![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B1393834.png)
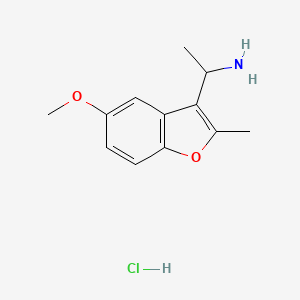
![Sodium 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393837.png)
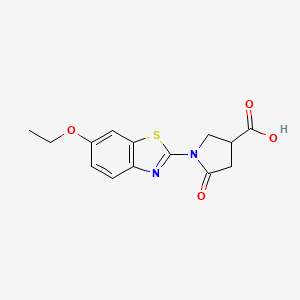
![5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1393840.png)
![1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393841.png)
![Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1393842.png)
